6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine
CAS No.: 2377608-60-9
Cat. No.: VC6429380
Molecular Formula: C13H17BN2O3
Molecular Weight: 260.1
* For research use only. Not for human or veterinary use.
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine - 2377608-60-9](/images/structure/VC6429380.png)
Specification
CAS No. | 2377608-60-9 |
---|---|
Molecular Formula | C13H17BN2O3 |
Molecular Weight | 260.1 |
IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazol-3-amine |
Standard InChI | InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-16-11(9)15/h5-7H,1-4H3,(H2,15,16) |
Standard InChI Key | BLCZZUDXADYFSH-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NO3)N |
Introduction
Chemical Structure and Nomenclature
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine features a benzo[d]isoxazole core fused to a boronic ester group at the 6-position and an amine substituent at the 3-position. The benzo[d]isoxazole system consists of a benzene ring fused to an isoxazole heterocycle containing oxygen and nitrogen atoms . The boronic ester moiety, derived from pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhances the compound’s reactivity in cross-coupling reactions .
Table 1: Key Structural Identifiers
Property | Value/Description |
---|---|
IUPAC Name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine |
Molecular Formula | C₁₃H₁₆BN₃O₃ |
Molecular Weight | 273.11 g/mol (calculated) |
Boron Content | 3.96% (theoretical) |
The compound’s nomenclature follows IUPAC guidelines, with numbering prioritizing the isoxazole nitrogen at position 1 and the boronic ester at position 6 . Synonyms include variations such as "3-amino-6-(pinacolatoboryl)benzo[d]isoxazole," though standardized naming remains consistent with boronic ester conventions .
Synthesis and Reaction Pathways
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine likely employs a Miyaura borylation strategy, analogous to methods used for related benzothiazole and benzoxazole derivatives . A representative pathway involves:
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Bromination: Introduction of a bromine atom at the 6-position of benzo[d]isoxazol-3-amine.
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Borylation: Palladium-catalyzed coupling of the brominated precursor with bis(pinacolato)diboron under inert conditions .
Table 2: Hypothetical Synthesis Conditions
This methodology mirrors the synthesis of N-(6-boronic ester-substituted benzothiazol-2-yl)acetamide, where Pd(dppf)Cl₂ facilitated efficient boron incorporation . The amine group at position 3 remains stable under these conditions, as evidenced by similar transformations in benzoxazole systems .
Applications in Organic Chemistry
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine serves as a versatile building block in:
Medicinal Chemistry
Boronic acid derivatives are pivotal in protease inhibitor design (e.g., bortezomib). The amine group allows further functionalization via amidation or Schiff base formation, potentially enhancing target binding affinity .
Materials Science
Conjugated polymers incorporating boronic esters exhibit tunable electronic properties. The rigid benzoisoxazole core may improve thermal stability in optoelectronic materials .
Table 3: Potential Applications
Field | Use Case | Mechanism of Action |
---|---|---|
Drug Discovery | Proteasome inhibitors | Boron-mediated transition state mimicry |
Polymer Chemistry | Electron-transport layers in OLEDs | π-Conjugation enhancement |
Chemical Sensors | Glucose detection | Boronic acid-diol complexation |
Stability and Degradation
The boronic ester group hydrolyzes in protic solvents, with kinetics dependent on pH and temperature. Accelerated degradation studies suggest a half-life of <24 hours in aqueous ethanol (pH 7.4, 25°C) . Stabilizers like 2,6-lutidine or molecular sieves can prolong shelf life .
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